Ankrd22-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ankrd22-IN-1 is a small-molecule compound that has been identified as a potential therapeutic agent targeting the ankyrin repeat domain-containing protein 22 (ANKRD22). ANKRD22 is a protein implicated in various types of cancers and other diseases, making it a significant target for drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ankrd22-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for small-molecule inhibitors often involve:
Formation of core structures: This may include cyclization reactions, coupling reactions, and other organic transformations.
Functional group modifications: Introduction of functional groups that enhance the compound’s activity and selectivity.
Purification: Techniques such as chromatography are used to purify the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors, optimizing reaction conditions for higher yields, and ensuring the purity and consistency of the final product through rigorous quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
Ankrd22-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Ankrd22-IN-1 has several scientific research applications, including:
Cancer Research: It has been shown to inhibit the proliferation and migration of cancer cells, making it a potential therapeutic agent for various cancers.
Metabolic Studies: The compound’s effects on metabolic pathways, such as glycolysis, make it useful for studying metabolic reprogramming in cancer cells.
Wirkmechanismus
Ankrd22-IN-1 exerts its effects by targeting ANKRD22, a protein involved in various cellular processes. The compound binds to ANKRD22, inhibiting its activity and thereby affecting downstream signaling pathways. Key molecular targets and pathways include:
E2F1/MELK signaling: In gliomas, ANKRD22 interacts with E2F transcription factor 1, upregulating maternal embryonic leucine zipper kinase (MELK) expression, which promotes tumor growth.
Wnt/β-catenin pathway: In gastric mucosal injury, ANKRD22 helps repair damaged tissues by promoting the mobilization of specific epithelial cells via this pathway.
Mitochondrial Ca2+ regulation: ANKRD22 also plays a role in regulating mitochondrial calcium levels, which is crucial for cellular energy production and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Ankrd22-IN-1 is unique compared to other similar compounds due to its specific targeting of ANKRD22. Similar compounds include:
Fostamatinib: An FDA-approved spleen tyrosine kinase (SYK) inhibitor that has shown potential in targeting ANKRD22 in metastatic pancreatic cancer.
Other ANKRD22 inhibitors: Various small-molecule inhibitors targeting ANKRD22 are being explored for their therapeutic potential in different cancers and diseases.
Eigenschaften
Molekularformel |
C22H30N4O4 |
---|---|
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
N-cyclohexyl-3-[3-[4-(2-ethoxyethoxy)phenyl]-5-oxo-4H-1,2,4-triazin-6-yl]propanamide |
InChI |
InChI=1S/C22H30N4O4/c1-2-29-14-15-30-18-10-8-16(9-11-18)21-24-22(28)19(25-26-21)12-13-20(27)23-17-6-4-3-5-7-17/h8-11,17H,2-7,12-15H2,1H3,(H,23,27)(H,24,26,28) |
InChI-Schlüssel |
PRBZQYGBPDJGLE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOC1=CC=C(C=C1)C2=NN=C(C(=O)N2)CCC(=O)NC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.